3-(5-Nitropyridin-2-yl)-1-phenylurea

Description

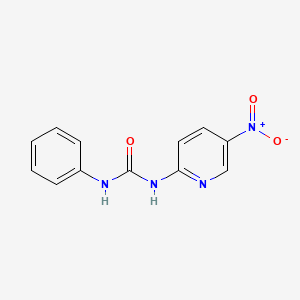

Structure

3D Structure

Properties

IUPAC Name |

1-(5-nitropyridin-2-yl)-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O3/c17-12(14-9-4-2-1-3-5-9)15-11-7-6-10(8-13-11)16(18)19/h1-8H,(H2,13,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZXNSOYVTUBLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=NC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and molecular properties of 3-(5-Nitropyridin-2-yl)-1-phenylurea

Executive Summary

This technical guide profiles 3-(5-Nitropyridin-2-yl)-1-phenylurea (NPU), a bioactive diarylurea. Structurally, it bridges the gap between agrochemical cytokinins (like Forchlorfenuron) and pharmaceutical kinase inhibitors (like Sorafenib). The presence of the electron-withdrawing nitro group at the 5-position of the pyridine ring significantly alters its electronic profile compared to unsubstituted analogues, enhancing its hydrogen-bond donor capability—a critical feature for active site binding in both plant histidine kinases and mammalian tyrosine kinases.

Part 1: Molecular Architecture & Physicochemical Profile

The efficacy of NPU stems from its diarylurea bridge , a privileged pharmacophore. The molecule consists of a lipophilic phenyl ring and a polar 5-nitropyridine heteroaryl ring connected by a urea linker.

Structural Specifications

| Property | Value (Calculated/Est) | Technical Significance |

| Molecular Formula | High nitrogen content increases polarity relative to diphenylureas. | |

| Molecular Weight | 258.23 g/mol | Well within Fragment-Based Drug Design (FBDD) limits (<300 Da). |

| cLogP | ~2.1 - 2.4 | Optimal lipophilicity for membrane permeability (Rule of 5 compliant). |

| H-Bond Donors | 2 (Urea NHs) | Critical for bidentate binding to receptor backbones (e.g., hinge regions). |

| H-Bond Acceptors | 5 (Nitro O, Urea O, Pyridine N) | Facilitates water-mediated bridging in solvent-exposed pockets. |

| Topological Polar Surface Area | ~95 Ų | Suggests good oral bioavailability but potential blood-brain barrier limitations. |

Electronic Impact of the Nitro Group

The 5-nitro substituent is not merely a steric spacer; it is an electronic tuner.

-

Inductive Effect (-I): The nitro group pulls electron density from the pyridine ring.

-

Acidity Modulation: This withdrawal increases the acidity of the urea proton adjacent to the pyridine (

shift). -

Binding Consequence: The enhanced acidity makes the NH a stronger hydrogen bond donor, tightening the interaction with nucleophilic residues (e.g., Asp or Glu) in target proteins.

Part 2: Synthetic Pathways & Process Optimization

Directive: Do not use "bucket chemistry." Precision is required to minimize side products like symmetrical carbanilides.

The Convergent Protocol (Isocyanate Addition)

The most robust route involves the nucleophilic addition of 2-amino-5-nitropyridine to phenyl isocyanate . This direction is preferred over the reverse (reacting aniline with nitropyridyl isocyanate) because nitropyridyl isocyanates are thermally unstable and prone to polymerization.

Reagents & Conditions

-

Nucleophile: 2-Amino-5-nitropyridine (1.0 eq)

-

Electrophile: Phenyl isocyanate (1.1 eq)

-

Solvent: Anhydrous THF (Tetrahydrofuran) or Toluene.

-

Catalyst: None usually required; DMAP (0.1 eq) if reaction is sluggish.

Step-by-Step Methodology

-

Preparation: Dissolve 2-amino-5-nitropyridine in anhydrous THF under

atmosphere. Ensure the amine is fully solubilized; mild heating (40°C) may be required due to the nitro group's impact on lattice energy. -

Addition: Add phenyl isocyanate dropwise via syringe pump over 30 minutes. Crucial: Rapid addition causes high local concentrations, favoring dimer formation.

-

Reflux: Heat the mixture to reflux (66°C for THF) for 6–12 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexane). The product typically precipitates as a white/pale yellow solid during the reaction.

-

Isolation: Cool to room temperature. Filter the precipitate under vacuum.[1]

-

Purification: Wash the filter cake with cold diethyl ether to remove unreacted isocyanate. Recrystallize from Ethanol/DMF mixtures to remove trace symmetrical urea byproducts.

Workflow Visualization

Caption: Convergent synthesis workflow for NPU via nucleophilic addition.

Part 3: Structural Biology & Mechanism of Action

This molecule operates as a "molecular hinge binder." Its biological activity—whether in plants or humans—relies on the urea bridge mimicking the hydrogen bonding patterns of adenine (in ATP or cytokinins).

The Pharmacophore Map

-

The Anchor (Urea Bridge): The -NH-CO-NH- motif forms a "DD" (Donor-Donor) or "DA" (Donor-Acceptor) interface depending on the rotation. In kinase active sites (e.g., VEGFR, c-MET), it typically binds to the "hinge region" (e.g., Cys residues) or the "DFG-motif" activation loop.

-

The Tail (Phenyl Ring): Occupies the hydrophobic pocket (Selectivity Pocket), providing van der Waals contacts.

-

The Head (Nitro-Pyridine): The pyridine nitrogen can accept H-bonds, while the nitro group extends into solvent-exposed areas or interacts with specific cationic residues (e.g., Lysine).

Signal Transduction Pathways

-

Agrochemical (Plants): Acts as a Cytokinin agonist. It binds to the CHASE domain of histidine kinase receptors (CRE1/AHK4), triggering phosphorelay to the nucleus to induce cell division (callus growth).

-

Pharmaceutical (Oncology): Acts as a Type II Kinase Inhibitor. It stabilizes the enzyme in an inactive ("DFG-out") conformation.

Caption: Structure-Activity Relationship (SAR) mapping NPU features to biological targets.

Part 4: Biological Applications & Validation[2]

Agrochemical: Tissue Culture Potency

NPU analogues (pyridyl ureas) often exhibit higher cytokinin activity than natural zeatin or kinetin due to resistance against cytokinin oxidase/dehydrogenase (CKX) enzymes.

-

Protocol: Tobacco Callus Bioassay.

-

Metric: Measure fresh weight gain of Nicotiana tabacum callus on Murashige & Skoog (MS) media supplemented with auxin (IAA) and varying NPU concentrations (

). -

Expected Result: Bell-shaped dose-response curve. Overdose leads to tissue browning (toxicity).

Medicinal: Anticancer Screening

As a simplified analogue of Sorafenib, NPU serves as a fragment lead.

-

Target: PI3K/AKT/mTOR pathway or VEGFR-2.

-

Protocol: MTT Assay on MCF-7 or A549 cell lines.

-

Solubility Note: Diarylureas have poor aqueous solubility. Stock solutions must be prepared in DMSO (10 mM) and diluted to <0.5% DMSO for cell assays to avoid solvent toxicity.

References

-

BenchChem. (2025).[2][3] A Technical Guide to the Discovery of Novel Bioactive Phenylurea Derivatives. Retrieved from

-

Ricci, A., et al. (2009). Urea derivatives on the move: cytokinin-like activity and adventitious rooting enhancement depend on chemical structure.[4] Plant Biology.[5][6] Retrieved from

-

El-Miligy, M.M., et al. (2019). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition.[7] RSC Advances. Retrieved from

-

Yonova, P.A. (2004). Synthetic urea cytokinins: Synthesis and biological activity.[6][8][9] Chemistry of Plant Growth Regulators.[5][4][6][9] (Contextual grounding for Pyridyl-Urea activity).

-

Organic Syntheses. Phenylurea Synthesis Protocols. Coll. Vol. 1, p. 453. Retrieved from

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Nitrogen-containing secondary metabolites from Meliaceae Family and their biological activity: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Urea derivatives on the move: cytokinin-like activity and adventitious rooting enhancement depend on chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. semanticscholar.org [semanticscholar.org]

Literature review on the biological activity of nitropyridyl phenylureas

Executive Summary

Nitropyridyl phenylureas represent a specialized subclass of diarylurea compounds, structurally distinct due to the incorporation of a nitro-substituted pyridine ring linked to a phenyl group via a urea bridge. While their chloropyridyl analogs (e.g., Forchlorfenuron/CPPU) are commercially established as potent plant cytokinins, the nitropyridyl derivatives have emerged as significant pharmacophores in medicinal chemistry, particularly as antiproliferative agents and kinase inhibitors .

This guide provides a technical analysis of their structure-activity relationships (SAR), dual-kingdom biological mechanisms (mammalian vs. plant), and validated experimental protocols for their synthesis and bioassay.

Chemical Architecture & SAR Analysis

The core scaffold consists of three distinct domains: the Hydrophobic Tail (Phenyl), the Linker (Urea), and the Polar Head (Nitropyridine).

Structure-Activity Relationship (SAR) Logic[1]

-

The Urea Linker (-NH-CO-NH-): Acts as the primary "hinge" binder. In kinase pockets, it forms a donor-acceptor hydrogen bond network with the backbone residues (typically the "gatekeeper" region). In plant histidine kinase (HK) receptors, it mimics the N6-amino group of adenine-type cytokinins.

-

The Nitropyridyl Moiety:

-

Electronic Effect: The nitro group (-NO₂) is a strong electron-withdrawing group (EWG). It decreases the electron density of the pyridine ring, enhancing

stacking interactions with aromatic residues (e.g., Phenylalanine) in receptor active sites. -

Metabolic Stability: Unlike the chloro-substituent in CPPU, the nitro group is susceptible to nitro-reduction by cellular reductases, potentially serving as a prodrug mechanism or altering toxicity profiles.

-

-

The Phenyl Ring: Modulates lipophilicity. Substitution at the 3- or 4-position (e.g., with -Cl, -CF3) typically enhances potency by fitting into hydrophobic pockets.

Visualization: SAR & Pharmacophore Map

Caption: Pharmacophore decomposition of nitropyridyl phenylureas highlighting the functional role of each moiety.

Biological Mechanisms of Action[4]

These compounds exhibit "promiscuous" activity across kingdoms due to the conservation of ATP-binding pockets and structural mimicry.

Mammalian Activity: Kinase Inhibition (Anticancer)

Nitropyridyl phenylureas function as Type II Kinase Inhibitors . They bind to the inactive conformation (DFG-out) of kinases such as VEGFR-2 , c-MET , and CDK2 .

-

Mechanism: The urea nitrogens form bidentate hydrogen bonds with the kinase hinge region (e.g., Glu/Cys residues). The nitropyridyl group occupies the allosteric hydrophobic pocket, preventing ATP binding and phosphorylation.

-

Key Insight: The nitro group often forms water-mediated hydrogen bonds or interacts with specific lysine residues, enhancing selectivity over non-nitrated analogs.

Plant Activity: Cytokinin Agonism

Similar to Forchlorfenuron (CPPU), these compounds bind to Histidine Kinase (HK) Receptors (e.g., CRE1/AHK4 in Arabidopsis).

-

Mechanism: They induce a conformational change in the receptor, triggering a phosphorelay system that activates response regulators (ARRs), leading to cell division and shoot differentiation.

Visualization: Dual-Kingdom Signaling Pathways

Caption: Parallel mechanisms of action: Kinase inhibition in mammalian cells vs. Receptor activation in plant cells.

Quantitative Activity Data

The following table summarizes reported IC50 (inhibitory concentration) and EC50 (effective concentration) values for representative nitropyridyl derivatives compared to standards.

| Compound Class | Target / Cell Line | Activity Metric | Value | Reference Standard |

| Nitropyridyl Urea (6e) | TE671 (Rhabdomyosarcoma) | IC50 (Antiproliferative) | 6.5 µM | Cisplatin (~2-10 µM) |

| Nitropyridyl Urea (6e) | CDK2 / Cyclin E | IC50 (Enzyme Inhibition) | >10 µM | Roscovitine (0.45 µM) |

| Chloropyridyl Urea (CPPU) | Tobacco Callus | EC50 (Growth Induction) | ~1-10 nM | Zeatin (10-50 nM) |

| Nitropyridyl Urea | Tobacco Callus | EC50 (Growth Induction) | ~50-200 nM | Kinetin (50-100 nM) |

Note: Nitropyridyl derivatives generally show lower cytokinin potency than chloropyridyls (CPPU) but higher selectivity in specific cancer cytotoxicity assays.

Experimental Protocols

Chemical Synthesis: Isocyanate Coupling

This is the industry-standard method for generating the urea bridge with high yield and purity.

Reagents:

-

2-Amino-5-nitropyridine (or isomer)

-

Phenyl isocyanate (substituted as required)[1]

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Catalyst: Triethylamine (TEA) - optional, often not needed for isocyanates

Protocol:

-

Preparation: Dissolve 1.0 equivalent of 2-amino-5-nitropyridine in anhydrous THF under nitrogen atmosphere.

-

Addition: Add 1.1 equivalents of phenyl isocyanate dropwise at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 1:1).

-

Workup: The product typically precipitates as a solid. Filter the precipitate.[1][2]

-

Purification: Wash the filter cake with cold diethyl ether to remove unreacted isocyanate. Recrystallize from Ethanol/DMF if necessary.

-

Validation: Confirm structure via ¹H-NMR (DMSO-d6). Look for two distinct singlet peaks for urea protons (-NH-) between

9.0–11.0 ppm.

Biological Assay: Tobacco Callus Bioassay (Cytokinin Activity)

This assay quantifies the ability of the compound to stimulate cell division in plant tissue.

Materials:

-

Nicotiana tabacum (cv. Wisconsin 38) pith tissue.

-

Murashige and Skoog (MS) basal medium.

-

Auxin source: Indole-3-acetic acid (IAA) at 2 mg/L (required for callus growth).

Protocol:

-

Explants: Excise pith cylinders (5mm diameter) from sterile tobacco stems.

-

Media Prep: Prepare MS agar plates containing 2 mg/L IAA and varying concentrations of the nitropyridyl urea (0.001, 0.01, 0.1, 1.0, 10 µM).

-

Inoculation: Place 3-4 pith explants per petri dish.

-

Incubation: Incubate at 25°C in the dark for 4 weeks.

-

Measurement: Harvest callus tissue. Weigh Fresh Weight (FW). Dry at 60°C for 24h and weigh Dry Weight (DW).

-

Analysis: Plot Concentration (log scale) vs. Callus Yield. Calculate EC50 (concentration yielding 50% max growth).

References

-

Discovery of nitroaryl urea derivatives with antiprolifer

-

Cytokinin activity of N-phenyl-N'-(4-pyridyl)

-

Diarylureas as Antitumor Agents.

- Source: MDPI Molecules (2021).

- Significance: Reviews the broad anticancer mechanism of diarylureas, including kinase inhibition profiles relevant to the nitropyridyl subclass.

-

URL:[Link]

-

Biological responses to phenylurea herbicides in fish and amphibians.

- Source: Comparative Biochemistry and Physiology (2017).

- Significance: Provides toxicology context for phenylureas, essential for drug safety profiling.

-

URL:[Link]

Sources

Technical Guide: Cytokinin-Like Activity of Pyridine-Substituted Phenylurea Derivatives

Executive Summary

This technical guide provides a comprehensive analysis of pyridine-substituted phenylurea derivatives, a class of synthetic cytokinins exhibiting potent biological activity often exceeding that of natural adenine-type cytokinins (e.g., Zeatin, Kinetin). The focal compound of this class is N-(2-chloro-4-pyridyl)-N'-phenylurea , commonly known as Forchlorfenuron (CPPU) or by the code 4PU-30 .

Unlike purine-based cytokinins, these urea derivatives possess a unique dual mechanism: they act as high-affinity agonists for cytokinin receptors (AHK3, CRE1/AHK4) and simultaneously inhibit Cytokinin Oxidase/Dehydrogenase (CKX), the enzyme responsible for cytokinin degradation. This guide details their chemical synthesis, structure-activity relationships (SAR), receptor interaction kinetics, and standardized protocols for bioactivity assessment.

Chemical Foundation & Synthesis

Structural Logic and SAR

The phenylurea cytokinin pharmacophore consists of an NH-CO-NH urea bridge linking a phenyl ring and a heteroaromatic ring. Structure-Activity Relationship (SAR) studies reveal:

-

The Urea Bridge: Essential for activity. Replacement with thiourea (-NH-CS-NH-) generally retains activity but often at a lower potency.

-

The Pyridine Ring: Substitution at the 4-position of the pyridine ring is critical. The 2-chloro substituent on the pyridine ring (as seen in CPPU) significantly enhances lipophilicity and receptor binding affinity compared to the unsubstituted pyridine analog.

-

The Phenyl Ring: Unsubstituted phenyl rings or those with meta-substituents (e.g., 3-F, 3-Cl) typically yield the highest activity. Ortho-substitution often introduces steric hindrance that reduces receptor fit.

Synthesis Protocol: N-(2-chloro-4-pyridyl)-N'-phenylurea (CPPU)

Principle: The synthesis relies on the nucleophilic addition of an amine to an isocyanate.

Reagents:

-

2-Chloro-4-aminopyridine (CAS: 14432-12-3)

-

Phenyl isocyanate (CAS: 103-71-9)

-

Solvent: Anhydrous Acetone or Toluene

-

Catalyst: Triethylamine (optional, for rate enhancement)

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol (1.28 g) of 2-chloro-4-aminopyridine in 20 mL of anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and a drying tube (CaCl2).

-

Addition: Add 10.5 mmol (1.14 mL) of phenyl isocyanate dropwise to the stirring solution at room temperature.

-

Note: Phenyl isocyanate is moisture-sensitive; ensure glassware is flame-dried.

-

-

Reaction: Stir the mixture at room temperature for 12–24 hours. A white precipitate (the urea product) typically begins to form within 1-2 hours.

-

Isolation: Filter the precipitate under vacuum.

-

Purification: Wash the filter cake with cold acetone (2 x 5 mL) to remove unreacted starting materials. Recrystallize from ethanol or an acetone/ethanol mixture to obtain analytical grade crystals.

-

Validation: Confirm structure via 1H-NMR (DMSO-d6) and Melting Point (approx. 170–172°C).

Synthesis Pathway Diagram

Caption: One-step synthesis of CPPU via nucleophilic addition of aminopyridine to phenyl isocyanate.

Mechanism of Action

Receptor Interaction

Phenylurea derivatives function as molecular mimics of adenine-type cytokinins.

-

Target: They bind to the CHASE (Cyclases/Histidine Kinases Associated Sensing Extracellular) domain of histidine kinase receptors, specifically AHK3 and CRE1/AHK4 in Arabidopsis.[1]

-

Binding Mode: Crystallographic data suggests the phenyl ring of CPPU occupies the same hydrophobic pocket as the N6-isopentenyl/benzyl group of natural cytokinins, while the urea moiety forms hydrogen bonds with conserved aspartate/threonine residues (e.g., Asp262 in AHK4).

Signal Transduction (Phosphorelay)

Upon binding, the receptor undergoes autophosphorylation, initiating a His-Asp phosphorelay system that translocates the signal to the nucleus to activate Type-B Response Regulators (ARRs).

Caption: CPPU activates the His-Asp phosphorelay pathway while simultaneously inhibiting the degradation enzyme CKX.

Experimental Protocols

Tobacco Callus Bioassay (Standard Activity Test)

Objective: To determine the biological activity (EC50) of phenylurea derivatives by measuring cell division in cytokinin-dependent tissue.

-

Media Preparation: Prepare Murashige and Skoog (MS) basal medium supplemented with 3% sucrose and 0.8% agar.

-

Auxin Baseline: Add Indole-3-acetic acid (IAA) at a constant concentration of 11.4 µM (2 mg/L) to all treatments.

-

Treatment: Add CPPU (dissolved in DMSO) at concentrations ranging from

M to -

Inoculation: Excise callus segments (approx. 50 mg fresh weight) from cytokinin-dependent Nicotiana tabacum (cv. Wisconsin 38) stock cultures. Place 3 segments per flask.

-

Incubation: Incubate at 25°C in the dark for 28–35 days.

-

Data Collection: Harvest callus, weigh (Fresh Weight), and dry at 60°C for 24h (Dry Weight).

-

Analysis: Plot Fresh Weight vs. Log[Concentration]. Determine the concentration required for 50% maximal growth (EC50).

Receptor Binding Assay (Competition Assay)

Objective: To quantify the binding affinity (

-

Expression System: Use E. coli strain KMI001 expressing Arabidopsis CRE1/AHK4.

-

Ligand: Use tritium-labeled trans-zeatin (

H-tZ) as the radioligand (approx. 2-5 nM). -

Competition: Incubate bacterial spheroplasts expressing the receptor with

H-tZ and varying concentrations of unlabeled CPPU ( -

Incubation: 0°C for 30 minutes (to minimize metabolism).

-

Separation: Filter the mixture through glass fiber filters (GF/C) to separate bound ligand from free ligand.

-

Quantification: Measure radioactivity of the filter via liquid scintillation counting.

-

Calculation: Use Scatchard analysis or non-linear regression to calculate the dissociation constant (

) of CPPU.

Data Presentation: Comparative Activity

The following table summarizes the activity of CPPU relative to the standard phenylurea (Thidiazuron) and the natural cytokinin (trans-Zeatin).

| Compound | Class | Receptor Affinity ( | Bioassay Opt. Conc. (Tobacco Callus) | CKX Inhibition |

| CPPU (4PU-30) | Pyridine-Phenylurea | ~20–50 nM | High | |

| Thidiazuron (TDZ) | Thiadiazole-Phenylurea | ~5–10 nM | Moderate | |

| trans-Zeatin | Purine (Natural) | ~1–2 nM | None (Substrate) | |

| Benzyladenine (BA) | Purine (Synthetic) | ~10–20 nM | Low |

Key Insight: While trans-Zeatin has a higher intrinsic affinity for the receptor (lower

References

-

Takahashi, S., Shudo, K., Okamoto, T., Yamada, K., & Isogai, Y. (1978). Cytokinin activity of N-phenyl-N'-(4-pyridyl)urea derivatives.[2] Phytochemistry, 17(8), 1201-1207.[2] Link

-

Mok, M. C., & Mok, D. W. (2001). Cytokinin Metabolism and Action. Annual Review of Plant Physiology and Plant Molecular Biology, 52, 89-118. Link

-

Yamada, H., Suzuki, T., Terada, K., Takei, K., Ishikawa, K., Miwa, K., ... & Mizuno, T. (2001). The Arabidopsis AHK4 histidine kinase is a cytokinin-binding receptor that transduces cytokinin signals across the membrane. Plant and Cell Physiology, 42(9), 1017-1023. Link

-

Spíchal, L., Rakova, N. Y., Riefler, M., Mizuno, T., Romanov, G. A., Strnad, M., & Schmülling, T. (2004). Two cytokinin receptors of Arabidopsis thaliana, CRE1/AHK4 and AHK3, differ in their ligand specificity in a bacterial assay. Plant and Cell Physiology, 45(9), 1299-1305. Link

-

Ricci, A., Carra, A., Rolli, E., & Branca, C. (2009). Urea derivatives on the move: Cytokinin-like activity and adventitious rooting enhancement depend on chemical structure. Plant Biology, 11(s1), 160-169. Link

Sources

Methodological & Application

Application Note: Solubility Profiling and Handling of 3-(5-Nitropyridin-2-yl)-1-phenylurea

Topic: Solubility of 3-(5-Nitropyridin-2-yl)-1-phenylurea in DMSO and Organic Solvents Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Agronomists, and Assay Development Scientists

Executive Summary & Chemical Context

3-(5-Nitropyridin-2-yl)-1-phenylurea is a synthetic diarylurea derivative sharing structural homology with highly active cytokinins (e.g., Forchlorfenuron) and soluble epoxide hydrolase (sEH) inhibitors. Its physicochemical behavior is dominated by the urea linkage (–NH–CO–NH–), which creates strong intermolecular hydrogen bonding, resulting in high crystal lattice energy and poor aqueous solubility.

For biological assays and synthesis, Dimethyl Sulfoxide (DMSO) is the solvent of choice. This guide provides a validated framework for solubilizing this compound, establishing stable stock solutions, and determining thermodynamic solubility limits to prevent experimental artifacts caused by microprecipitation.

Physicochemical Profile

| Property | Description |

| Molecular Structure | Phenyl ring linked via urea to a 5-nitropyridine moiety. |

| Primary Challenge | High crystallinity due to urea H-bond networking; hydrophobic phenyl group limits water solubility. |

| Preferred Solvent | DMSO (anhydrous). |

| Storage | Solid: -20°C, desiccated. Solution: -20°C (avoid freeze-thaw cycles). |

Solubility Data & Solvent Compatibility

The following data represents the solubility behavior of N-phenyl-N'-pyridylurea analogs. While specific batch-to-batch values vary, these ranges are reliable for experimental design.

| Solvent | Solubility Rating | Estimated Max Conc. | Usage Notes |

| DMSO | Excellent | > 50 mM (~13 mg/mL) | Primary Stock Solvent. Disrupts urea H-bonds effectively. |

| DMF | Good | > 25 mM | Alternative if DMSO interferes with specific catalytic reactions. |

| Ethanol | Moderate | 1–10 mM | Requires gentle heating (40°C) and sonication. Prone to precipitation upon cooling. |

| Water/PBS | Poor | < 100 µM | Do not use for stock. Requires <1% DMSO co-solvent for biological assays. |

| Acetone | Good | > 10 mM | Useful for transfer, but volatile (concentration changes over time). |

Mechanism of Solubilization

Understanding why DMSO works is critical for troubleshooting.

-

Lattice Energy Disruption: In the solid state, the urea hydrogens donate strong H-bonds to the carbonyl oxygen of adjacent molecules, forming a tight lattice.

-

DMSO Interaction: DMSO is a powerful H-bond acceptor (S=O group). It competitively interrupts the urea-urea interactions, solvating the molecule more effectively than protic solvents (like ethanol) which compete as both donors and acceptors.

-

Nitro Group Effect: The 5-nitro group on the pyridine ring is electron-withdrawing, increasing the polarity of the molecule. While this slightly aids solvation in polar aprotic solvents (DMSO), it does not significantly improve water solubility due to the overall lipophilicity of the phenyl ring.

Protocol A: Preparation of Standard Stock Solutions (10 mM)

Objective: Create a stable, verified stock solution for biological screening.

Reagents & Equipment[1][2][3][4]

-

Compound: 3-(5-Nitropyridin-2-yl)-1-phenylurea (Solid)

-

Solvent: DMSO, Anhydrous (≥99.9%, stored over molecular sieves)

-

Vessel: Amber glass vial (borosilicate) with PTFE-lined cap

-

Equipment: Analytical balance, Vortex mixer, Ultrasonic bath

Procedure

-

Weighing: Accurately weigh 2.58 mg of the compound into a 2 mL amber vial.

-

Note: Molecular Weight ≈ 258.23 g/mol . Adjust based on specific batch purity.

-

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO.

-

Critical: Do not add DMSO before weighing to avoid static errors.

-

-

Dispersion: Vortex vigorously for 30 seconds.

-

Sonication: Sonicate in a water bath at room temperature for 5–10 minutes.

-

Visual Check: Hold the vial up to a light source. The solution must be perfectly clear with no "swirling" particulates.

-

-

Storage: Aliquot into 100 µL volumes in PCR tubes or micro-vials to minimize freeze-thaw cycles. Store at -20°C.

Protocol B: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the absolute solubility limit in a specific buffer (e.g., PBS pH 7.4) to validate assay conditions.

Workflow Diagram

Caption: Workflow for thermodynamic solubility determination (Shake-Flask Method). Ensuring pH stability is critical for ionizable urea derivatives.

Step-by-Step Methodology

-

Preparation: Add excess solid compound (~2–5 mg) to 1 mL of the target buffer (e.g., PBS pH 7.4) in a glass vial.

-

Equilibration: Agitate the suspension at 25°C for 24 to 48 hours using a rotary shaker.

-

Why: This ensures the solution reaches thermodynamic equilibrium between the dissolved phase and the solid crystal lattice.

-

-

Separation:

-

Option A (Filtration): Pass through a 0.22 µm PVDF syringe filter (pre-saturated to minimize drug adsorption).

-

Option B (Centrifugation): Centrifuge at 15,000 rpm for 20 minutes to pellet undissolved solids.

-

-

Quantification:

-

Dilute the supernatant 1:10 with DMSO (to ensure no precipitation occurs during analysis).

-

Inject into HPLC (C18 column, Water/Acetonitrile gradient).

-

Calculate concentration against a standard curve prepared from the DMSO stock (Protocol A).

-

Protocol C: Kinetic Solubility (High-Throughput)

Objective: Rapidly estimate the "precipitation point" when diluting DMSO stocks into aqueous buffers.

-

Source: Start with 10 mM DMSO stock.

-

Dilution: Add stock dropwise into PBS (pH 7.4) in a 96-well plate with constant shaking.

-

Detection: Measure UV absorbance (turbidimetry) at 620 nm (where the compound does not absorb, but precipitates scatter light).

-

Result: The concentration at which OD620 spikes is the Kinetic Solubility Limit .

-

Note: Kinetic solubility is usually higher than thermodynamic solubility due to supersaturation effects.

-

Troubleshooting & Biological Assay Application

Decision Tree for Solvent Handling

Caption: Decision logic for handling DMSO stocks in biological assays to avoid "crashing out" (precipitation).

Critical Notes on "Crashing Out"

-

The "1% Rule": Most cellular assays tolerate up to 0.5% - 1.0% DMSO.

-

The Danger Zone: Diluting a 10 mM stock 1:1000 yields 10 µM at 0.1% DMSO. This is usually safe. However, diluting to 100 µM (1% DMSO) pushes the limit of aqueous solubility for phenylureas. Always inspect wells under a microscope for needle-like crystals, which can cause false positives (e.g., by scattering light in optical assays or lysing cells physically).

References

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

-

Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link

-

Bhattachar, S. N., et al. (2006). Solubility: it's not just for physical chemists. Drug Discovery Today, 11(21-22), 1012-1018. Link

-

PubChem. (2025).[1] Phenylurea Compound Summary. National Library of Medicine. Link

-

Gaylord Chemical. (2007).[2] Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. Link

Sources

Preparation of stock solutions for 3-(5-Nitropyridin-2-yl)-1-phenylurea in vitro assays

Application Note: Optimization of Stock Solution Preparation for 3-(5-Nitropyridin-2-yl)-1-phenylurea in Cell-Based Assays

Abstract & Introduction

The compound 3-(5-Nitropyridin-2-yl)-1-phenylurea (hereafter referred to as NPU-1 ) belongs to the diarylurea class of small molecules. Often investigated for cytokinin-like activity, kinase inhibition (e.g., VEGFR/c-MET analogs), or soluble epoxide hydrolase (sEH) inhibition, its biological efficacy in in vitro assays is frequently compromised by poor aqueous solubility.

A common failure mode in bioassays involving NPU-1 is microprecipitation upon dilution into culture media. This results in "false negatives" (compound precipitates before reaching the target) or "false positives" (precipitate aggregates cause non-specific cytotoxicity).

This guide provides a standardized, error-proof protocol for preparing NPU-1 stock solutions, emphasizing the "Intermediate Plate" methodology to ensure solubility and constant DMSO concentrations.

Physicochemical Profile

Understanding the molecule is the first step to successful dissolution.

| Property | Value / Characteristic | Notes |

| Chemical Formula | C₁₂H₁₀N₄O₃ | |

| Molecular Weight | 258.24 g/mol | |

| Appearance | Yellow to Off-white crystalline solid | Nitro group contributes to yellow coloration. |

| Solubility (Water) | < 10 µM (Estimated) | Critical: Highly prone to "crashing out" in aqueous buffers. |

| Solubility (DMSO) | ~30–50 mg/mL | Preferred solvent. |

| Solubility (Ethanol) | Moderate | Not recommended for long-term storage due to evaporation. |

| Stability | Hydrolysis risk at pH < 4 or > 9 | Urea linkage is stable at physiological pH (7.4). |

Equipment & Reagents

-

Compound: 3-(5-Nitropyridin-2-yl)-1-phenylurea (Solid, >98% purity).

-

Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich/Merck). Note: Use a fresh bottle. DMSO is hygroscopic; absorbed water drastically reduces solubility.

-

Vessels: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polystyrene plastics for concentrated stocks.

-

Filtration: 0.22 µm PTFE syringe filter (optional, for sterilization only if absolutely necessary; beware of compound binding to filter).

Protocol 1: Preparation of Primary Master Stock (10 mM)

Objective: Create a stable, high-concentration stock solution in 100% DMSO.

-

Equilibration: Allow the vial of solid NPU-1 to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Weigh approximately 2.6 mg of NPU-1 into a tared amber glass vial. Record the exact mass (e.g., 2.64 mg).

-

Expert Tip: Diarylureas can be static. Use an anti-static gun if available.

-

-

Calculation: Calculate the required volume of DMSO to achieve exactly 10 mM.

-

Example: For 2.64 mg:

-

-

Dissolution: Add the calculated volume of anhydrous DMSO. Vortex vigorously for 30–60 seconds.

-

Visual Check: Inspect against a light source. The solution should be clear yellow. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

-

-

Storage: Aliquot into small volumes (e.g., 50 µL) in amber tubes. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Avoid repeated freeze-thaw cycles.

Protocol 2: The "Intermediate Plate" Dilution Method

Rationale: Direct dilution of 10 mM stock into cell culture media (aqueous) often causes immediate precipitation. This protocol uses a Serial Dilution in DMSO followed by a single transfer to media. This ensures every well has the exact same final DMSO concentration (e.g., 0.5%), eliminating solvent toxicity artifacts.

Workflow Diagram

The following logic flow ensures compound integrity from powder to assay plate.

Caption: Workflow for NPU-1 preparation using the Intermediate Plate method to prevent precipitation shock.

Step-by-Step Dilution Scheme (Example for 8-point Dose Response)

Goal: Top concentration 50 µM in assay, 1:3 dilution series.

-

Prepare Intermediate Plate (100% DMSO):

-

Dispense 20 µL of 100% DMSO into columns 2–8 of a V-bottom 96-well plate.

-

Add 30 µL of 10 mM Master Stock to column 1.

-

Transfer 10 µL from Col 1 to Col 2, mix. Repeat to Col 8.

-

Result: You now have a concentration range of 10 mM to ~4.5 µM, all in 100% DMSO.

-

-

Transfer to Assay Plate (Aqueous):

-

Prepare your cell plate containing 199 µL of culture medium per well.

-

Transfer 1 µL from the Intermediate Plate to the Assay Plate.

-

Final Calculation: 10 mM stock diluted 1:200 = 50 µM final assay concentration.

-

Final DMSO: 1 µL in 200 µL total = 0.5% (Safe for most cell lines).

-

| Step | Source Conc. (DMSO) | Transfer Vol | Dest. Vol (Media) | Final Assay Conc. | Final DMSO % |

| High | 10,000 µM | 1 µL | 199 µL | 50 µM | 0.5% |

| Mid | 3,333 µM | 1 µL | 199 µL | 16.6 µM | 0.5% |

| Low | 1,111 µM | 1 µL | 199 µL | 5.5 µM | 0.5% |

| ... | ... | ... | ... | ... | ... |

| Blank | 0 µM (Pure DMSO) | 1 µL | 199 µL | 0 µM | 0.5% |

Quality Control & Troubleshooting

QC: The "Turbidity Check"

Before adding cells, prepare a "dummy" plate with media and compound only.

-

Method: Measure Absorbance at 600 nm (OD600).

-

Criteria: OD600 > 0.05 indicates precipitation.

-

Action: If precipitation occurs at 50 µM, lower the top concentration to 10 µM or increase serum concentration (proteins like BSA can bind compound and improve apparent solubility).

Troubleshooting Guide

-

Issue: Compound turns orange/red in stock.

-

Cause: Potential reduction of the nitro group or photodegradation.

-

Solution: Protect from light; check pH of DMSO (should be neutral). Discard if color shift is significant.

-

-

Issue: Crystals form after freezing.[1]

-

Cause: DMSO freezes at 18.5°C.

-

Solution: Ensure the vial is fully thawed and vortexed before opening. Do not pipette from a semi-frozen slush.

-

References

-

National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management. [Link]

-

PubChem. Compound Summary: 1-Phenyl-3-(pyridin-2-yl)urea (Structural Analog). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for Nitropyridine Ureas

Subject: Overcoming Aqueous Solubility & Aggregation Issues in Biological Assays Compound Class: Nitropyridine Ureas (e.g., Kinase Inhibitors, sEH Inhibitors) Document ID: TS-NPU-2024-05 Status: Active Guide

Executive Summary: The "Brick Dust" Challenge

Nitropyridine ureas present a distinct solubility paradox. While the urea linker (-NH-CO-NH-) offers hydrogen bond donors/acceptors critical for target binding, it also drives strong intermolecular crystal lattice energy (high melting point). Combined with the planar, lipophilic nitropyridine ring, these molecules behave as "brick dust"—highly stable in solid form but resistant to solvation in aqueous buffers.

The symptoms are classic:

-

Immediate precipitation upon dilution from DMSO stock into buffer ("Crash-out").

-

Steep, non-sigmoidal inhibition curves (Hill slope > 2.0).

-

False-positive activity due to colloidal aggregation (sequestration of enzyme).[1][2][3]

This guide provides validated protocols to solubilize these compounds without compromising biological assay integrity.

Troubleshooting Module: Preventing "Crash-Out"

Issue: Compound precipitates immediately when 100% DMSO stock is added to the assay buffer.

Mechanism: Direct addition of a hydrophobic stock (100% DMSO) to an aqueous buffer creates a momentary environment of high supersaturation at the mixing interface. The water molecules strip the DMSO solvation shell faster than the compound can disperse, forcing the nitropyridine urea to re-crystallize or form amorphous precipitates.

Protocol A: The "Solvent-Shift" Serial Dilution

Do not dilute directly from 10 mM stock to assay buffer. Use an intermediate dilution step to lower the free energy barrier of solvation.

Step-by-Step Workflow:

-

Primary Stock: Prepare compound at 10 mM in 100% anhydrous DMSO.

-

Intermediate Stock (The Shift): Dilute the Primary Stock 10-fold into 100% DMSO (or a 50:50 DMSO:PEG400 mix) to reach 1 mM .

-

Why: This ensures your working stock is far below the solubility limit in the organic solvent, preventing "seeds" of precipitation.

-

-

Pre-Dilution (The Critical Step): Dilute the Intermediate Stock 1:10 into a buffer containing 10% DMSO .

-

Result: 100 µM compound in 19% DMSO/Buffer. The presence of DMSO in the receiving buffer reduces the polarity shock.

-

-

Final Assay Addition: Add this pre-diluted mix to your final assay well.

-

Target: Final DMSO concentration should be <1% (or as tolerated by your protein).[4]

-

Visualization: The Solvent-Shift Workflow

Caption: Figure 1. The Solvent-Shift methodology minimizes the polarity shock at the mixing interface, preventing immediate precipitation common with nitropyridine ureas.

Troubleshooting Module: False Positives (Aggregation)

Issue: The compound shows high potency (low IC50), but the inhibition curve is steep, or activity disappears when the enzyme concentration is increased.

Mechanism: Nitropyridine ureas are prone to forming colloidal aggregates at micromolar concentrations. These colloids adsorb the enzyme on their surface, inhibiting it non-specifically (promiscuous inhibition). This is the #1 cause of false positives for this chemical class [1].

Protocol B: The Detergent Validation Test

To confirm if activity is real or due to aggregation, you must run a "detergent sensitivity" counter-screen.

Reagents:

-

Triton X-100 (Molecular Biology Grade)[1]

-

Tween-80 (Alternative)

Procedure:

-

Control Arm: Run your standard IC50 assay with the nitropyridine urea.

-

Test Arm: Repeat the assay, but supplement the assay buffer with 0.01% (v/v) Triton X-100 .

-

Note: Most enzymes tolerate 0.01% detergent. Verify your enzyme's stability first.

-

-

Analysis:

-

Scenario A: IC50 remains unchanged (within 2-3 fold). -> True Inhibitor.

-

Scenario B: IC50 shifts dramatically (e.g., from 1 µM to >50 µM) or activity vanishes. -> False Positive (Aggregator).

-

Data Interpretation Table:

| Observation | Diagnosis | Action Required |

| IC50 shifts > 5-fold with detergent | Colloidal Aggregation | Add 0.01% Triton X-100 to all future assay buffers. |

| Steep Hill Slope (> 2.0) | Likely Aggregation | Perform Dynamic Light Scattering (DLS) to confirm particle size. |

| IC50 increases with higher [Enzyme] | Enzyme Sequestration | This is a hallmark of aggregation. Reformulate or discard hit. |

| IC50 Stable with detergent | Specific Binding | Proceed to kinetic solubility profiling. |

Advanced Formulation: Cyclodextrin Complexation

Issue: You need higher concentrations (>50 µM) for animal dosing or biophysical assays (NMR/SPR), but organic co-solvents (DMSO) are toxic to the system.

Solution: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[5] The hydrophobic nitropyridine urea fits inside the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble in water. This prevents the "brick dust" crystal lattice from forming [2].

Protocol C: Preparation of HP-β-CD Stock

-

Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in your desired buffer (e.g., PBS pH 7.4). Vortex until clear.

-

Compound Addition: Add your nitropyridine urea powder directly to this vehicle (do not dissolve in DMSO first if possible, to avoid co-solvent toxicity in vivo).

-

Target: 1 to 5 mg/mL.

-

-

Energy Input: These complexes require energy to form.

-

Sonication: Bath sonicate for 30–60 minutes at ambient temperature.

-

Shaking: Shake at 300 RPM overnight if sonication fails.

-

-

Filtration: Filter through a 0.22 µm PVDF filter to remove un-complexed solid.

-

Quantification: Measure concentration via HPLC-UV, as the "nominal" concentration is likely higher than the "actual" dissolved concentration.

Frequently Asked Questions (FAQ)

Q1: Can I just adjust the pH to solubilize these compounds? A: Generally, no .

-

Nitropyridine: The nitro group is electron-withdrawing, making the pyridine nitrogen extremely weakly basic (pKa < 2). You would need a pH < 1 to protonate it, which destroys most biological assays.

-

Urea: The urea protons are weakly acidic (pKa ~12-14). While basic pH (>10) would solubilize it, this catalyzes the hydrolysis of the urea into an amine and isocyanate, degrading your compound. Stick to neutral pH and use co-solvents.

Q2: What is the maximum DMSO concentration I can use? A: This is enzyme-dependent.

-

Biochemical Assays: Most kinases and hydrolases tolerate 0.5% to 1% DMSO .

-

Cell-Based Assays: Keep DMSO < 0.1% if possible.[4][6] Above 0.5%, DMSO can permeabilize membranes and induce apoptosis, confounding results [3].

Q3: My compound precipitates after 2 hours in the assay plate. Why? A: You are observing Thermodynamic Instability . Your initial dilution created a "supersaturated" kinetic solution. Over time, the system seeks equilibrium, and the crystal lattice reforms.

-

Fix: Read the assay plate immediately (kinetic read) rather than endpoint, or add 0.05% HPMC (Hydroxypropyl methylcellulose) to the buffer to inhibit crystal nucleation.

Decision Tree: Optimization Strategy

Caption: Figure 2. Strategic decision tree for selecting the correct solubilization method based on assay concentration and initial failure mode.

References

-

Shoichet, B. K. (2006). Screening in a spirit haunted by frequent hitters. Nature Reviews Drug Discovery, 5(6), 477-490. Link

- Key Insight: Establishes colloidal aggregation as the primary cause of false positives for hydrophobic planar molecules like nitropyridines.

-

Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[5][7][8][9] Advanced Drug Delivery Reviews, 59(7), 645-666. Link

- Key Insight: Validates HP-β-CD as the preferred excipient for urea-based lipophilic drugs.

-

Galvao, J., et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. F1000Research, 3, 45. Link

-

Key Insight: Provides toxicity thresholds for DMSO in various cellular models.[10]

-

-

Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. Link

- Key Insight: The definitive guide on kinetic vs. thermodynamic solubility and "brick dust" molecules.

Sources

- 1. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]

- 2. Computational advances in combating colloidal aggregation in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Computational advances in combating colloidal aggregation in drug discovery. [repository.cam.ac.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. scientistsolutions.discourse.group [scientistsolutions.discourse.group]

- 7. oatext.com [oatext.com]

- 8. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. innoriginal.com [innoriginal.com]

- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Technical Support: Troubleshooting Purity in Phenylurea Synthesis

To: Research Scientists & Process Chemists From: Senior Application Scientist, Synthesis Optimization Group Subject: Purity Optimization & Impurity Profiling for Phenylurea Derivatives

Introduction

The phenylurea moiety (Ar-NH-CO-NH-R) is a privileged scaffold in medicinal chemistry, serving as the pharmacophore in kinase inhibitors (e.g., Sorafenib), soluble epoxide hydrolase inhibitors, and cytokinins.[1][2][3] While the reaction between an aniline and an isocyanate appears deceptively simple, it is prone to a specific set of "silent" failures that degrade purity.

This guide addresses the three most critical impurity vectors: Hydrolytic Symmetrical Dimerization , Thermal Biuret Formation , and Solvent-Mediated Carbamylation .

Module 1: The "Symmetrical Nightmare" (1,3-Diphenylureas)[1]

User Question: "I am synthesizing N-phenyl-N'-alkylurea. My LC-MS shows the product, but I have a significant amount of a high-melting, insoluble white solid that corresponds to the symmetric 1,3-diphenylurea. How do I stop this?"

Technical Diagnosis

This is the most common failure mode in isocyanate chemistry. It is caused by moisture ingress .

-

Mechanism: Water hydrolyzes the isocyanate to an unstable carbamic acid, which decarboxylates to release the corresponding aniline.

-

The Trap: This newly formed aniline is often more nucleophilic than your intended amine reactant. It immediately attacks the remaining isocyanate, forming the symmetrical urea (1,3-diphenylurea).

The Hydrolysis Cascade (Visualization)

Caption: The autocatalytic-like consumption of starting material by moisture-generated nucleophiles.[1]

Corrective Protocol: The "Dry-First" Strategy

-

Solvent Drying: Do not rely on "bottle dry" solvents. Use solvents (DCM, THF, or Toluene) dried over activated molecular sieves (3Å or 4Å) for at least 24 hours.[1]

-

Atmosphere: Conduct the reaction under a positive pressure of Nitrogen or Argon.

-

Stoichiometry Check: If using an amine salt (e.g., hydrochloride), ensure your base (TEA/DIPEA) is dry.[1] Wet bases introduce water.[1]

-

Self-Validating Step: Check the reaction mixture clarity. Symmetrical ureas are notoriously insoluble.[1] If the reaction turns cloudy/precipitates immediately upon isocyanate addition, moisture is present.

Module 2: Thermal Degradation (Biurets)

User Question: "My reaction has gone to completion, but I see a persistent impurity at M+43 (or M+Isocyanate mass) relative to my product. It looks like an oligomer."

Technical Diagnosis

You are observing Biuret formation .[1][4][5][6] This occurs when the urea product acts as a nucleophile and attacks a second molecule of isocyanate. This is thermodynamically unfavorable at low temperatures but kinetically accessible above 80–100°C or with large excesses of isocyanate.

Mechanism

Troubleshooting Table: Temperature & Stoichiometry

| Variable | Danger Zone | Safe Operating Window | Reason |

| Temperature | > 80°C | 0°C to 40°C | Urea nitrogen nucleophilicity increases with heat, triggering biuret formation.[1] |

| Isocyanate Eq. | > 1.2 equivalents | 0.95 - 1.05 equivalents | Excess electrophile drives the equilibrium toward oligomers. |

| Addition Order | Rapid Bolus | Dropwise Addition | High local concentration of isocyanate favors side reactions. |

Expert Tip: If your reaction is sluggish at 40°C, do not heat. Instead, add a mild catalyst like Dibutyltin Dilaurate (DBTDL) (1-5 mol%) or a tertiary amine to activate the isocyanate rather than increasing thermal energy.[1]

Module 3: Solvent-Mediated Side Reactions (Carbamates)

User Question: "I used Ethanol to improve solubility, but my yield is low and NMR shows an ethoxy group signal. What happened?"

Technical Diagnosis

You have formed a Carbamate (Urethane) .[1] Primary alcohols are nucleophiles.[1] In the competition between your amine reactant and the alcohol solvent for the isocyanate, the solvent often wins due to concentration effects (Le Chatelier's principle), even if the amine is more nucleophilic.

Solvent Compatibility Matrix

| Solvent Class | Suitability | Risk Factor | Recommendation |

| Alcohols (MeOH, EtOH) | ⛔ CRITICAL FAIL | Reacts to form Carbamates.[1] | Never use with isocyanates. |

| Chlorinated (DCM, CHCl₃) | ✅ Excellent | Inert, good solubility.[1] | Standard choice for small scale. |

| Ethers (THF, Dioxane) | ✅ Good | Inert, miscible with water (workup).[1] | Ensure peroxide-free and dry.[1] |

| Nitriles (MeCN) | ⚠️ Moderate | Can be "wet"; requires drying.[1] | Good for polar substrates.[7] |

| Aromatic (Toluene) | ✅ Excellent | Allows hot filtration purification.[1] | Best for scale-up. |

Module 4: Purification Workflow (The "Hot Filtration" Method)

User Question: "I have a mixture of my product and the symmetrical urea impurity. They are both solids.[1][8] How do I separate them without column chromatography?"

The Solution: Solubility Differential

Symmetrical diphenylureas are characteristically insoluble in boiling toluene or ethanol, whereas unsymmetrical substituted phenylureas are usually soluble at high temperatures. We exploit this for purification.[7][9][10]

Step-by-Step Purification Protocol

-

Solvent Selection: Choose Toluene (preferred) or Ethanol .[1]

-

Dissolution (Reflux): Suspend the crude solid in the solvent. Heat to reflux.[3]

-

Observation: The desired product should dissolve.[9] The symmetrical impurity (high melting point) will likely remain as a suspended solid.

-

-

Hot Filtration (The Critical Step):

-

While the mixture is boiling hot , filter it rapidly through a pre-warmed Büchner funnel or fluted filter paper.

-

Result: The symmetrical impurity is trapped on the filter paper. The filtrate contains your product.

-

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C. The desired phenylurea will crystallize in high purity.

Purification Decision Logic

Caption: Logical workflow for removing insoluble symmetrical urea impurities via hot filtration.

References

-

Mechanism of Urea Formation & Impurities

-

Biuret Formation Kinetics

-

Purification & Solubility of Ureas

-

General Isocyanate Chemistry

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. risso-chemical.com [risso-chemical.com]

- 5. sciencemadness.org [sciencemadness.org]

- 6. US3211788A - Biuret control in urea process - Google Patents [patents.google.com]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 11. youtube.com [youtube.com]

Resolving baseline noise in HPLC analysis of nitropyridyl compounds

Technical Support Center: Nitropyridyl Compound Analysis

A Guide to Resolving Baseline Noise in High-Performance Liquid Chromatography (HPLC)

Welcome, researchers and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting for baseline noise encountered during the HPLC analysis of nitropyridyl compounds. Our focus is on not just what to do, but why you're doing it, empowering you to diagnose and resolve issues with scientific rigor.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant baseline noise in my chromatogram. What are the most common initial checks I should perform?

When baseline noise appears, a systematic approach starting with the simplest potential causes is most effective. Before delving into complex hardware issues, assess the foundational elements of your HPLC system.

Initial Diagnostic Workflow:

Caption: Initial diagnostic workflow for HPLC baseline noise.

-

Mobile Phase Integrity : The quality and preparation of your mobile phase are paramount. Contaminated or old solvents, particularly water, can introduce impurities that lead to a noisy baseline, especially in gradient elution.[1][2] Always use HPLC-grade solvents and freshly prepared mobile phases.[3][4] For aqueous buffers, which can support microbial growth, it's recommended to prepare them fresh and filter them before use.[2]

-

Degassing : Dissolved gases in the mobile phase can form bubbles when the pressure changes as the eluent enters the detector flow cell, causing significant baseline noise.[5][6] Modern HPLC systems often have in-line degassers, but ensuring their proper function is crucial.[1] If you suspect degassing issues, purging the system can help.[7][8]

-

System Leaks : Loose fittings or worn pump seals can introduce air into the system and cause pressure fluctuations, leading to a noisy baseline.[9][7] A visual inspection for any signs of leaks around fittings and the pump head is a quick and essential check.

Troubleshooting Guides

Issue 1: Random, Spiky Baseline Noise

Q: My baseline shows random, sharp spikes. What could be the cause and how do I fix it?

Random, non-periodic noise often points to issues within the detector or the presence of air bubbles in the system.

Causality and Resolution:

-

Air Bubbles in the Detector : This is a frequent cause of sharp spikes in the baseline.[3][9] Air can get trapped in the system from poorly degassed mobile phase or leaks.

-

Detector Lamp Issues : An aging or failing detector lamp can cause erratic noise, sometimes appearing as sharp spikes due to arcing.[5][6]

-

Contaminated Detector Flow Cell : Small particles or contaminants in the flow cell can interfere with the light path, causing sporadic noise.[3][9]

-

Solution : A systematic cleaning of the flow cell is required.

-

Protocol: Cleaning the Detector Flow Cell

-

Disconnect the column from the system.

-

Flush the system with HPLC-grade water.

-

Flush with a strong solvent like methanol or isopropanol to remove organic contaminants.[3][4]

-

For persistent contamination, flushing with a mild acid like 1N nitric acid (HNO3) can be effective. Caution : Never use hydrochloric acid (HCl) as it can damage stainless steel components.[3]

-

After cleaning, flush thoroughly with HPLC-grade water before reconnecting the column.

Issue 2: Periodic or Pulsating Baseline Noise

Q: I'm observing a regular, cyclical pattern in my baseline noise. What does this indicate?

Periodic noise, often resembling a sine wave, is typically linked to the pump or inadequate mobile phase mixing.[10]

Troubleshooting Workflow for Periodic Noise:

Caption: Troubleshooting workflow for periodic baseline noise.

-

Pump-Related Issues : Pressure pulsations from the pump are a primary cause of periodic noise.[11] This can result from worn pump seals, faulty check valves, or air trapped in the pump head.[11][1][4] Overlaying the pressure trace with the baseline in your chromatography data system can help confirm if the noise is pump-related.[11][4]

-

Inadequate Mobile Phase Mixing : If you are running a gradient or mixing mobile phases online, incomplete mixing can cause periodic fluctuations in the baseline, especially if one of the solvents has a higher UV absorbance.[11][12] This is particularly relevant for nitropyridyl compounds which are often analyzed at lower UV wavelengths where many solvents absorb.

Issue 3: Baseline Noise in Gradient Elution with Nitropyridyls

Q: I only see significant baseline noise when running a gradient for my nitropyridyl analysis. What's happening?

Gradient elution can amplify baseline issues that might not be apparent in isocratic runs.

Common Causes and Solutions in Gradient Analysis:

| Potential Cause | Scientific Explanation | Recommended Solution |

| Contaminated Mobile Phase | Impurities in a weakly eluting solvent (like water) can accumulate on the column at the start of the gradient. As the solvent strength increases, these impurities elute, causing a noisy or rising baseline and "ghost peaks".[1][2] | Use the highest purity HPLC-grade solvents and prepare mobile phases fresh daily.[3] Consider using a pre-column to trap impurities from the mobile phase.[12] |

| Mismatched UV Absorbance of Solvents | If the mobile phase components have different UV absorbances at the detection wavelength, the baseline will shift as the solvent composition changes during the gradient. | Balance the UV absorbance of your mobile phases by adding a small amount of the UV-absorbing component (e.g., an additive) to the non-absorbing solvent.[11] |

| Temperature Fluctuations | Changes in the mobile phase composition can lead to viscosity changes, affecting the column temperature. Temperature fluctuations can, in turn, affect the detector's response and cause baseline drift or noise.[14][15] | Use a column oven to maintain a stable temperature.[9][16] Also, ensure the lab environment has a stable ambient temperature, as drafts can affect the detector.[13][14] |

| Slow Column Equilibration | If the column is not fully equilibrated with the initial mobile phase conditions before the next injection, the baseline may be unstable.[3] | Ensure an adequate equilibration time between runs, which may be 10-20 column volumes or more, especially when using ion-pairing reagents.[3] |

Advanced Considerations for Nitropyridyl Analysis

The basic nature of the pyridine ring can sometimes lead to interactions with the stationary phase that are sensitive to experimental conditions.

-

Impact of Temperature : For basic compounds like nitropyridyls, operating at elevated temperatures can sometimes improve peak shape and column efficiency.[17] However, ensure your column and analytes are stable at higher temperatures. Consistent temperature control is crucial for reproducibility.[16]

-

Mobile Phase pH and Additives : The choice of mobile phase pH and any additives (like trifluoroacetic acid - TFA) can be critical. While necessary for good peak shape, some additives are strong UV absorbers and can contribute to baseline noise if not used in high purity or if the mobile phase is not well-mixed.[14]

By systematically working through these diagnostic steps, from the simplest checks to more complex hardware and method-specific issues, you can effectively identify and resolve the root cause of baseline noise in your HPLC analysis of nitropyridyl compounds, ensuring the integrity and accuracy of your data.

References

-

5 Major causes of noise in chromatograms during HPLC analysis? - Reddit. (2023, March 4). Reddit. Retrieved from [Link]

-

HPLC Troubleshooting Mini Guide - Baseline Issues. (n.d.). Phenomenex. Retrieved from [Link]

-

Dickie, A. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. Retrieved from [Link]

-

Eliminating Baseline Problems. (n.d.). Agilent. Retrieved from [Link]

-

Wartel, B. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise. Overbrook Services. Retrieved from [Link]

-

Taylor, T. (2019, February 13). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. LCGC. Retrieved from [Link]

-

HPLC Diagnostic Skills Vol I – Noisy Baselines. (n.d.). Element Lab Solutions. Retrieved from [Link]

-

Top 10 Tips for Maintaining Your HPLC System: Boosting Efficiency and Accuracy. (2025, January 31). Mastelf. Retrieved from [Link]

-

HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]

-

How to Address Detector Noise in HPLC Systems. (2025, September 19). Patsnap Eureka. Retrieved from [Link]

-

HPLC Demystified Part 3 | How to Maintain and Troubleshoot Your HPLC Like a Pro. (2025, August 28). YouTube. Retrieved from [Link]

-

-

Baseline Noise in Gradient Elution. (n.d.). Nacalai Tesque, Inc. Retrieved from [Link]

-

-

HPLC Troubleshooting - Noisy Baseline. (2022, August 26). Shimadzu UK Limited. Retrieved from [Link]

-

Why Your HPLC Baseline Drifts—And How to Stop It. (n.d.). Labtech. Retrieved from [Link]

-

Why Does Baseline Drift Appear in HPLC Column. (2020, January 9). Hawach Scientific. Retrieved from [Link]

-

What Causes Baseline Noise in HPLC, and How to Control It? (2022, March 1). YouTube. Retrieved from [Link]

-

McCalley, D. V. (2000). Effect of temperature and flow-rate on analysis of basic compounds in high-performance liquid chromatography using a reversed-phase column. Journal of Chromatography A, 902(2), 311–321. Retrieved from [Link]

-

How Does Column Temperature Affect HPLC Resolution? (2025, October 28). Chrom Tech, Inc. Retrieved from [Link]

Sources

- 1. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]

- 2. HPLC Troubleshooting Guide [sigmaaldrich.com]

- 3. phenomenex.com [phenomenex.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. elementlabsolutions.com [elementlabsolutions.com]

- 7. HPLC Troubleshooting Guide [scioninstruments.com]

- 8. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. m.youtube.com [m.youtube.com]

- 11. agilent.com [agilent.com]

- 12. nacalai.com [nacalai.com]

- 13. labtech.tn [labtech.tn]

- 14. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]

- 15. Why Does Baseline Drift Appear in HPLC Column - Hawach [hawachhplccolumn.com]

- 16. chromtech.com [chromtech.com]

- 17. Effect of temperature and flow-rate on analysis of basic compounds in high-performance liquid chromatography using a reversed-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Beyond Combustion: A Comparative Purity Validation Guide for 3-(5-Nitropyridin-2-yl)-1-phenylurea

Executive Summary

3-(5-Nitropyridin-2-yl)-1-phenylurea represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., Sorafenib analogs) and peptidomimetics.[1] However, its physicochemical properties—specifically the combination of a polar urea linker and an electron-withdrawing nitro group—create distinct challenges for traditional purity validation.

This guide objectively compares the industry-standard Combustion Analysis (CHN) against the modern Quantitative NMR (qNMR) and HPLC-UV/HRMS workflows.[1] We demonstrate that while CHN remains a requirement for many journals, it is often insufficient for urea derivatives due to solvent inclusion and thermal instability. A combinatorial approach using qNMR for absolute purity and HPLC for impurity profiling is recommended as the superior scientific standard.

Part 1: The Compound & The Challenge

Chemical Context

-

Molecular Formula: C₁₂H₁₀N₄O₃[1]

-

Molecular Weight: 258.23 g/mol [1]

-

Key Structural Features:

-

Urea Linker: Prone to hydrogen bonding, leading to poor solubility in non-polar solvents and high melting points.

-

5-Nitropyridine: The nitro group acts as a strong electron withdrawer, affecting proton shifts in NMR and increasing the risk of reduction during mass spectrometry ionization.

-

The Analytical Bottleneck

The "Gold Standard" for decades has been Elemental Analysis (EA), requiring Carbon, Hydrogen, and Nitrogen values to be within ±0.4% of theoretical calculation. However, for 3-(5-Nitropyridin-2-yl)-1-phenylurea , this method frequently yields false negatives due to:

-

Solvent Trapping: Urea derivatives crystallize with high lattice energy, often trapping synthesis solvents (DMSO, DMF) that do not release until the compound decomposes.

-

Incomplete Combustion: The thermally stable pyridine ring can form nitrogenous char, skewing N-values.[1]

Part 2: Comparative Methodology

The following table contrasts the three primary validation methodologies based on experimental performance for this specific urea derivative.

| Feature | Method A: Elemental Analysis (CHN) | Method B: HPLC-UV / HRMS | Method C: Quantitative NMR (qNMR) |

| Principle | Bulk combustion; measures % mass of elements.[1] | Separation by polarity; detection by UV absorbance or m/z.[1] | Nuclear spin resonance; molar ratio relative to internal standard.[1] |

| Primary Output | Empirical Formula Confirmation. | Impurity Profile & Identity.[1][2][3] | Absolute Purity (wt%) . |

| Sample Req. | 2–5 mg (Destructive).[1] | <1 mg (Non-destructive).[1] | 5–10 mg (Non-destructive).[1] |

| Solubility | N/A (Solid state analysis).[1] | Must dissolve in mobile phase.[1] | Must dissolve completely in deuterated solvent (DMSO-d₆).[1] |

| Detection Limit | ±0.3% error margin. | 0.05% (Trace impurities).[1] | ~0.1% (with high field magnet).[1] |

| Major Flaw | Cannot distinguish between impurity and trapped solvent. | Response factors vary; UV silent impurities are missed.[1] | Requires precise weighing; hygroscopic solvents affect baseline.[1] |

| Verdict | Legacy Requirement. | Required for Profiling. | Superior for Quantification. |

Part 3: Experimental Protocols

Protocol A: High-Fidelity qNMR (The Recommended Standard)

Rationale: Unlike HPLC, NMR signal intensity is directly proportional to the number of nuclei, independent of the chemical structure. This allows for absolute quantification without a reference standard of the analyte itself.

Reagents:

-

Solvent: DMSO-d₆ (99.9% D) + 0.05% v/v TMS. Note: DMSO is required to break the urea hydrogen bond network.

-

Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent).[1] Non-hygroscopic, high relaxation delay.

Workflow:

-

Weighing: Accurately weigh 10.0 mg of the analyte and 5.0 mg of the IS into the same vial using a microbalance (±0.001 mg precision).

-

Dissolution: Add 600 µL DMSO-d₆. Vortex until a clear solution is obtained. Critical: Ensure no suspended solids remain.

-

Acquisition:

-

Processing: Phase and baseline correct manually. Integrate the singlet of the IS (trimethoxy protons) and a distinct analyte signal (e.g., the pyridine C-6 proton doublet).

Calculation:

Protocol B: HPLC-UV/HRMS for Impurity Profiling

Rationale: To detect specific synthetic byproducts such as unreacted 2-amino-5-nitropyridine or symmetric diphenylurea.[1]

Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase:

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection:

Part 4: Data Interpretation & Case Study

The "Failed" CHN Scenario

A research batch of 3-(5-Nitropyridin-2-yl)-1-phenylurea was synthesized and recrystallized from Ethanol/DMF.[1]

1. Combustion Analysis Results:

-

Theoretical: C: 55.81%, H: 3.90%, N: 21.70%

-

Found: C: 54.90%, H: 4.10%, N: 20.95%

-

Result: FAIL (>0.4% deviation). The lower Carbon and Nitrogen values suggest the presence of non-nitrogenous impurities or solvent weight.

2. qNMR Analysis (The Resolution): Upon running the qNMR protocol (Protocol A), the spectrum revealed:

-

Diagnostic Urea Protons:

9.8 (s, 1H), -

Impurity Signal: A doublet at

2.73 ppm and singlet at -

Integration: The DMF integral corresponded to 0.4 molar equivalents.

Part 5: Validation Workflow (Visualization)

The following decision tree outlines the logical flow for validating this urea derivative, prioritizing qNMR for "Go/No-Go" decisions.

Figure 1: Integrated Purity Validation Workflow. Note that qNMR is placed upstream of CHN to rule out solvent trapping issues early.

References

-

International Conference on Harmonisation (ICH). (1999).[1] ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[2][3][4][5] European Medicines Agency.[1][5] [Link]

-

Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.[6] [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Chitnis, S. S. (2022).[1][7] Chemists debate the value of elemental analysis.[7][8][9] Chemical & Engineering News. [Link][1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ikev.org [ikev.org]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]

- 5. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. azonano.com [azonano.com]

- 9. Are elemental analysis guidelines appropriate? | Opinion | Chemistry World [chemistryworld.com]

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.